![molecular formula C14H29NO2 B14272294 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol CAS No. 133124-53-5](/img/structure/B14272294.png)
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is an organic compound that features both amine and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol typically involves multi-step organic reactions. One common method involves the alkylation of diethylamine with a suitable alkyl halide, followed by the introduction of the diol functionality through a series of reduction and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[6-(Dimethylamino)hex-4-EN-1-YL]butane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]pentane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,3-diol
Uniqueness
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with biological molecules in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
133124-53-5 |
|---|---|
Molekularformel |
C14H29NO2 |
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
2-[6-(diethylamino)hex-4-enyl]butane-1,4-diol |
InChI |
InChI=1S/C14H29NO2/c1-3-15(4-2)11-8-6-5-7-9-14(13-17)10-12-16/h6,8,14,16-17H,3-5,7,9-13H2,1-2H3 |
InChI-Schlüssel |
QLONGLKGZBKMLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC=CCCCC(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
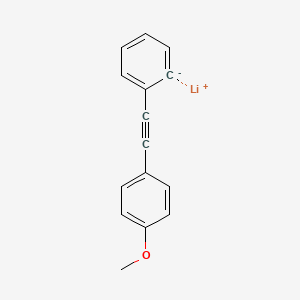
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
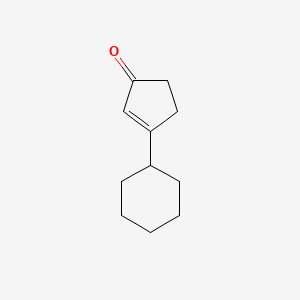
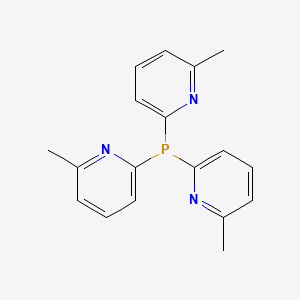
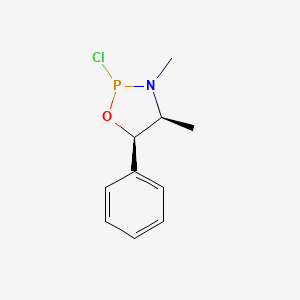
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
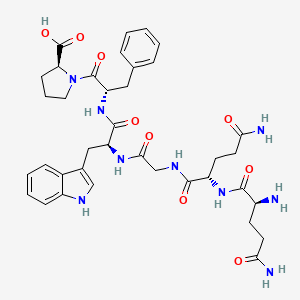
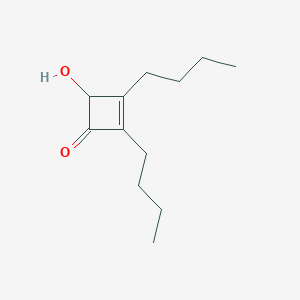
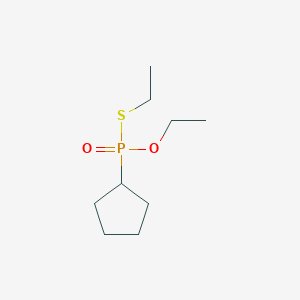
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
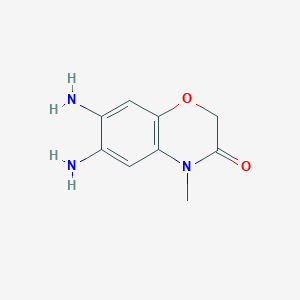
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
